Tosulur
Overview
Description
TOSULUR: is a sulfur-containing compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its reactivity and versatility in chemical synthesis, making it a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfur Dioxide Oxidation: One common method involves the oxidation of sulfur dioxide to sulfur trioxide, which is then reacted with water to produce sulfuric acid.
Combustion of Sulfur-Containing Materials: Sulfur dioxide can also be produced by burning sulfur or sulfur-containing compounds in the presence of oxygen.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TOSULUR undergoes oxidation reactions to form sulfur trioxide and sulfuric acid.
Reduction: It can be reduced to form hydrogen sulfide and other sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions, where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and metal hydrides are typical reducing agents.
Major Products:
Sulfur Trioxide: Formed during the oxidation of sulfur dioxide.
Hydrogen Sulfide: Produced during the reduction of sulfur compounds.
Scientific Research Applications
Chemistry:
Catalysis: TOSULUR is used as a catalyst in various chemical reactions, including the production of sulfuric acid.
Synthesis: It is a key intermediate in the synthesis of other sulfur-containing compounds.
Biology:
Enzyme Inhibition: this compound has been studied for its potential to inhibit certain enzymes involved in sulfur metabolism.
Medicine:
Drug Development: Research is ongoing to explore the use of this compound in developing new pharmaceuticals, particularly those targeting sulfur-related metabolic pathways.
Industry:
Agriculture: this compound is used in the production of fertilizers and pesticides.
Petroleum Refining: It plays a role in the desulfurization of crude oil.
Mechanism of Action
TOSULUR exerts its effects primarily through its ability to participate in redox reactions. It can donate or accept electrons, making it a versatile reagent in various chemical processes. In biological systems, this compound can interact with sulfur-containing enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-methoxyethyl N-(4-methylphenyl)sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-9-3-5-10(6-4-9)18(14,15)12-11(13)17-8-7-16-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSDDQJZWHYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236107 | |
Record name | Tosulur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87051-13-6 | |
Record name | Tosulur [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosulur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSULUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I04MF82GW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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